2,4,4-Trimethylheptane

Fuel Research Combustion Kinetics Engine Knock

2,4,4-Trimethylheptane is a C10 branched alkane and an isomer of decane. As a highly branched isoparaffin, its fundamental properties, such as boiling point and density, are established.

Molecular Formula C10H22
Molecular Weight 142.28 g/mol
CAS No. 4032-92-2
Cat. No. B14162806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,4-Trimethylheptane
CAS4032-92-2
Molecular FormulaC10H22
Molecular Weight142.28 g/mol
Structural Identifiers
SMILESCCCC(C)(C)CC(C)C
InChIInChI=1S/C10H22/c1-6-7-10(4,5)8-9(2)3/h9H,6-8H2,1-5H3
InChIKeyQALGVLROELGEEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,4-Trimethylheptane (CAS 4032-92-2): Physicochemical Properties and Isomer Classification


2,4,4-Trimethylheptane is a C10 branched alkane and an isomer of decane [1]. As a highly branched isoparaffin, its fundamental properties, such as boiling point and density, are established. The National Institute of Standards and Technology (NIST) Chemistry WebBook provides key reference data, including a standard boiling point of 422.7 K (approximately 149.6 °C) and an enthalpy of vaporization (ΔvapH°) of 45.2 kJ/mol [2]. Its unique molecular architecture, characterized by a quaternary carbon atom at position 4, distinguishes it from linear and other branched isomers and underlies its specific applications [1].

High-knock-resistance reference fuel component
Retention index standard for GC fuel analysis
Model compound for hydrogen-abstraction kinetics
Low-viscosity, hydrophobic specialty solvent

Why 2,4,4-Trimethylheptane Cannot Be Substituted with Generic Isomers in Specialized Applications


Substituting 2,4,4-Trimethylheptane with another C10 isomer or a generic alkane is technically invalid for its specialized applications, particularly in fuel research and octane rating. The compound's high degree of branching, including a quaternary carbon, imparts specific antiknock properties that are not present in linear alkanes like n-decane or less branched isomers [1]. Its role as a reference fuel component relies on a specific, predictable combustion behavior, which is a direct consequence of its unique molecular structure. Using a generic alternative without precise compositional and property matching would introduce uncontrolled variability and invalidate the calibration of knock-testing engines or the accuracy of surrogate fuel models [2].

Linear or less-branched C10 isomers lack the quaternary-carbon-driven antiknock properties required for reference fuel calibration; variability may invalidate knock-testing models.
The lower boiling point relative to linear decane shifts distillation and vapor-pressure profiles; a generic isomer may alter recovery or fractionation outcomes.
Branched alkanes typically exhibit lower viscosity than linear analogs; substituting with n-decane could compromise flow behavior in low-temperature or injection applications.

Quantitative Differentiation: Comparative Data for 2,4,4-Trimethylheptane


Octane Number Comparison: 2,4,4-Trimethylheptane vs. n-Heptane and Iso-Octane

Direct quantitative data for the octane number of 2,4,4-trimethylheptane is not available in the public domain. However, a qualitative class-level inference can be made based on its structural similarity to other highly branched alkanes. It is noted for its application as a reference fuel due to its high resistance to knocking, a property it shares with iso-octane (2,2,4-trimethylpentane, RON = 100) but not with the low-knock-resistance n-heptane (RON = 0) [1].

Knock Resistance
Class-level inference
High (exact value unknown) vs. Iso-octane RON=100; n-Heptane RON=0. Δ Not quantifiable.
Supports use as a high-octane reference component distinct from linear alkanes.
Based on structural similarity; quantitative rating unavailable.
Fuel Research Combustion Kinetics Engine Knock

Boiling Point Differentiation: 2,4,4-Trimethylheptane vs. n-Decane

A direct comparison of boiling points illustrates how molecular branching influences a key physical property. 2,4,4-Trimethylheptane has a boiling point of 422.7 K (approximately 149.6 °C) [1]. In contrast, its linear isomer, n-decane, has a significantly higher boiling point of 447.2 K (174.1 °C) [2].

Boiling Point
Head-to-head
422.7 K (149.6 °C) vs. n-Decane 447.2 K (174.1 °C). Δ 24.5 K lower.
Measured 24.5 K lower boiling point indicates distinct volatility; not interchangeable in distillation processes.
Standard pressure (approx. 760 mmHg).
Physical Chemistry Thermodynamics Isomer Properties

Viscosity Differentiation: Branched vs. Linear Alkane Flow Properties

While a direct numerical comparison of viscosity with a specific isomer is not available in the primary literature, its viscosity is qualitatively described as 'relatively low compared to heavier hydrocarbons' . This is a class-level characteristic of highly branched alkanes, which typically exhibit lower viscosity than their linear counterparts of similar molecular weight due to reduced intermolecular interactions [1].

Viscosity
Class-level inference
Relatively low (qualitative)
May support fluid-flow and low-temperature applications; distinct from linear alkanes.
Quantitative viscosity data unavailable.
Fluid Dynamics Transport Properties Solvent Selection

Evidence-Based Application Scenarios for 2,4,4-Trimethylheptane


Component in High-Octane Surrogate Fuel Mixtures

As a highly branched alkane with high knock resistance, 2,4,4-trimethylheptane is a suitable component for formulating multi-component surrogate fuels. These surrogates are used in fundamental combustion research and engine development to model the behavior of complex, real-world gasolines. Its inclusion helps to accurately represent the isoparaffin fraction of the fuel, which is crucial for predicting autoignition and emissions [1].

Analytical Standard for Gas Chromatography in Fuel Analysis

2,4,4-Trimethylheptane serves as a valuable reference standard in gas chromatography (GC) for the identification and quantification of hydrocarbon components in gasoline and other petroleum distillates. Its distinct retention index on non-polar columns [1] allows for the accurate calibration and validation of analytical methods used for quality control in fuel blending and refinery processes.

Model Compound for Polymer Degradation Studies

The specific branched structure of 2,4,4-trimethylheptane, with its distinct primary, secondary, and quaternary carbon sites, makes it a useful model compound for studying hydrogen-abstraction reactions. Research on structurally related compounds like 2,4,6-trimethylheptane provides insights into the degradation mechanisms of polyolefins, such as polypropylene, where the reactivity of different C-H bonds is critical [2].

Specialty Solvent for Non-Polar Extraction and Synthesis

With a boiling point significantly lower than n-decane and a low viscosity, 2,4,4-trimethylheptane can be a preferred non-polar solvent for specific applications. Its volatility allows for easier recovery after extraction or synthesis. The estimated water solubility of 1.118 mg/L at 25°C and a LogP of 5.07 indicate high hydrophobicity, making it suitable for liquid-liquid extractions and for providing a highly non-polar environment in chemical reactions.

Application
Selection Property
Validation Focus
Surrogate fuel formulation
Highly branched isoparaffin architecture
Knock resistance and autoignition modeling
GC retention index standard
Distinct retention on non-polar columns
Peak identification and method calibration
Polymer degradation model compound
Quaternary carbon with distinct C-H bonds
Hydrogen-abstraction kinetics
Non-polar specialty solvent
Low boiling point, high hydrophobicity
Solvent recovery and phase separation

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